molecular formula C8H6Br2ClF4N B6312183 4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride CAS No. 1357624-41-9

4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride

Cat. No.: B6312183
CAS No.: 1357624-41-9
M. Wt: 387.39 g/mol
InChI Key: ZKPQHXDGDZWORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is an organic compound that features both bromine and fluorine atoms attached to an aniline core This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications

Properties

IUPAC Name

4-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F4N.ClH/c9-4-1-2-6(15)5(3-4)7(11,12)8(10,13)14;/h1-3H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPQHXDGDZWORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)Br)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves multiple steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Fluorination: The introduction of fluorine atoms is often carried out using tetrafluoroethylene (C₂F₄) under controlled conditions. This step requires careful handling due to the reactivity of fluorine-containing reagents.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and specificity, influencing the compound’s activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.

    2-Bromo-4-fluoroaniline hydrochloride: Contains fewer halogen atoms, leading to different reactivity and applications.

    4-Chloro-2-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride: Chlorine atoms instead of bromine, affecting its chemical properties.

Uniqueness

4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is unique due to the combination of bromine and fluorine atoms, which can significantly alter its reactivity and potential applications compared to similar compounds. The presence of multiple halogens can enhance its stability and reactivity in specific chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.